Product packaging for Oxyphencyclimine Hydrochloride(Cat. No.:CAS No. 125-52-0)

Oxyphencyclimine Hydrochloride

Cat. No.: B1662160
CAS No.: 125-52-0
M. Wt: 380.9 g/mol
InChI Key: WXAYTPABEADAAB-UHFFFAOYSA-N
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Description

Historical Perspectives in Anticholinergic Agent Research

The exploration of anticholinergic agents dates back centuries, with early uses rooted in traditional medicine. verywellmind.com Plants containing atropine (B194438), such as Atropa belladonna (deadly nightshade) and Datura stramonium (thorn apple), were utilized for their medicinal properties. verywellmind.comwikipedia.org As far back as the 17th century, these plants were burned, and the smoke was inhaled to treat airway-obstructing diseases. verywellmind.com This practice continued for centuries, with asthma patients using cigarettes and pipes (B44673) to inhale the smoke. verywellmind.com

The 19th century marked a significant turning point with the introduction of anticholinergic agents into mainstream medicine for conditions like Parkinson's disease. verywellmind.commedlink.com The discovery that these agents were effective in managing Parkinson's symptoms spurred further research and development. nih.gov Acetylcholine (B1216132) was the first neurotransmitter to be discovered, and from the 1920s to the 1950s, drug development was heavily focused on both cholinergic and histaminic systems. nih.gov

The term "anticholinergic" refers to substances that block the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems. wikipedia.org These agents are broadly classified into antimuscarinic agents, which act on muscarinic acetylcholine receptors, and antinicotinic agents, which act on nicotinic acetylcholine receptors. medlink.comwikipedia.org The majority of clinically significant anticholinergic drugs are antimuscarinic agents. medlink.com

Evolution of Pharmacological Understanding of Muscarinic Receptor Antagonists

The understanding of muscarinic receptor antagonists has evolved significantly over time, moving from the use of crude plant extracts to the development of highly specific synthetic molecules. Muscarinic receptors, a type of G protein-coupled receptor, are found on various effector cells and neurons, mediating the parasympathetic effects of acetylcholine. mhmedical.com

Initially, the therapeutic application of anticholinergics was limited by their non-selective nature, meaning they blocked all subtypes of muscarinic receptors (M1-M5) throughout the body, leading to a wide range of side effects. nih.govpnas.org Atropine, a naturally occurring alkaloid, is a classic example of a non-selective muscarinic antagonist. nih.gov While effective in certain applications, its use is often accompanied by undesirable effects due to its broad receptor-blocking profile. nih.gov

The recognition of different muscarinic receptor subtypes (M1, M2, M3, M4, and M5) was a pivotal moment in the field. mdpi.com This discovery opened the door for the development of subtype-selective antagonists, with the goal of targeting specific tissues or physiological processes while minimizing off-target effects. pnas.org For instance, the M3 muscarinic receptor is a key target for treating chronic obstructive pulmonary disease (COPD) as it mediates bronchoconstriction. nih.govpnas.org The development of M3-selective antagonists has been a major focus of research to provide bronchodilation without the cardiac side effects associated with blocking M2 receptors in the heart. pnas.org

Oxyphencyclimine (B1678118) hydrochloride is a synthetic tertiary amine and a muscarinic receptor antagonist. nih.govdrugfuture.com It exerts its effects by blocking muscarinic receptors on smooth muscle, leading to antispasmodic and antisecretory actions, particularly in the gastrointestinal tract. nih.govpatsnap.comdrugbank.com Research on oxyphencyclimine has contributed to the broader understanding of how muscarinic antagonists can be utilized for specific therapeutic purposes. patsnap.com The development of such synthetic compounds represents the shift from naturally derived, non-selective agents to more targeted pharmacological tools.

The table below provides a brief overview of key milestones in the evolution of muscarinic receptor antagonist research.

Era/DevelopmentKey AdvancementSignificance
Ancient/TraditionalUse of plants like Atropa belladonna and Datura stramoniumEarly recognition of the physiological effects of anticholinergic compounds. verywellmind.comwikipedia.org
19th CenturyIntroduction of anticholinergics for Parkinson's diseaseFirst systematic medicinal use of these agents for a neurological disorder. verywellmind.commedlink.com
Early 20th CenturyDiscovery of acetylcholine as a neurotransmitterProvided the scientific basis for understanding the mechanism of action of anticholinergic drugs. nih.gov
Mid-20th CenturySynthesis of compounds like OxyphencyclimineShift towards creating synthetic derivatives with potentially more specific actions. nih.govwikipedia.org
Late 20th CenturyIdentification of muscarinic receptor subtypes (M1-M5)Enabled the pursuit of subtype-selective antagonists to improve therapeutic targeting and reduce side effects. mdpi.com
21st CenturyStructure-based drug designUse of receptor crystal structures to design highly selective ligands for specific muscarinic receptor subtypes. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29ClN2O3 B1662160 Oxyphencyclimine Hydrochloride CAS No. 125-52-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3.ClH/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAYTPABEADAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-53-1 (Parent)
Record name Oxyphencyclimine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID6045909
Record name Oxyphencyclimine hydrochloride
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Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855685
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

125-52-0
Record name Oxyphencyclimine hydrochloride
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Record name Oxyphencyclimine hydrochloride [USP:JAN]
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Record name Oxyphencyclimine hydrochloride
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Record name Oxyphencyclimine hydrochloride
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Record name OXYPHENCYCLIMINE HYDROCHLORIDE
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Molecular and Cellular Pharmacology of Oxyphencyclimine Hydrochloride

Muscarinic Acetylcholine (B1216132) Receptor Binding Kinetics and Affinity

Oxyphencyclimine (B1678118) functions by binding to and blocking muscarinic acetylcholine receptors on smooth muscle and other tissues. nih.gov This antagonism prevents the action of acetylcholine, inhibiting vagally mediated reflexes. nih.govdrugbank.com The binding affinity and kinetics of oxyphencyclimine are crucial to its pharmacological profile, with notable differences observed between its stereoisomers.

Specificity for Muscarinic Receptor Subtypes (M1, M2, M3, M4)

Oxyphencyclimine hydrochloride demonstrates broad activity across several muscarinic acetylcholine receptor subtypes. nih.gov The primary targets for oxyphencyclimine include the M1, M2, and M3 receptor subtypes. nih.govdrugbank.comgenome.jp

M1 Receptors: Located in the central nervous system and ganglia, these receptors are involved in complex central nervous system functions. nih.gov

M2 Receptors: Predominantly found in the heart, M2 receptors play a key role in mediating the parasympathetic nervous system's control over cardiac rate. nih.govnih.gov

M3 Receptors: Located on smooth muscle and glandular tissue, these receptors mediate smooth muscle contraction and glandular secretions. nih.gov

While research highlights its action on M1, M2, and M3 receptors, the interaction with the M4 subtype is less characterized in available literature. The functional consequences of oxyphencyclimine's binding are directly related to the specific G-protein coupling of each receptor subtype.

Receptor SubtypePrimary LocationG-Protein CouplingPrimary Signaling Pathway
M1 CNS, GangliaGq/11Phosphoinositide Metabolism
M2 HeartGi/oInhibition of Adenylate Cyclase, K+ Channel Modulation
M3 Smooth Muscle, GlandsGq/11Phosphoinositide Metabolism
M4 CNSGi/oInhibition of Adenylate Cyclase

Stereoselective Interactions with Receptor Subtypes: (R)- and (S)-Enantiomer Potency Differences

Oxyphencyclimine is a chiral compound, existing as (R)- and (S)-enantiomers. Research has demonstrated significant stereoselectivity in its interaction with muscarinic receptors. nih.gov A study comparing the potencies of the two enantiomers in a cholinergic receptor binding assay revealed a substantial difference in their inhibitory activity. nih.gov

The (R)-(+)-enantiomer was found to be significantly more potent than the (S)-(-)-enantiomer. nih.gov This stereoselective interaction underscores the importance of the three-dimensional structure of the drug molecule for its fit and affinity within the receptor's binding site. nih.gov

EnantiomerRelative Potency in Inhibiting Receptor Binding
(R)-(+)-Oxyphencyclimine 29 times more potent than the (S)-enantiomer
(S)-(-)-Oxyphencyclimine Baseline

Data sourced from a cholinergic receptor binding assay. nih.gov

Post-Receptor Signal Transduction Modulation

The antagonism of muscarinic acetylcholine receptors by oxyphencyclimine directly interferes with the downstream signal transduction pathways that these receptors modulate. nih.govdrugbank.com Muscarinic receptors are G-protein-coupled receptors (GPCRs), and their activation by acetylcholine initiates signaling cascades that include the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels. nih.govdrugbank.comnih.gov By blocking the receptor, oxyphencyclimine prevents these intracellular responses.

Inhibition of Adenylate Cyclase Activity

The M2 and M4 muscarinic receptor subtypes are coupled to inhibitory G-proteins (Gi/o). nih.gov When activated by acetylcholine, these receptors mediate the inhibition of the enzyme adenylate cyclase. nih.govdrugbank.com This action reduces the intracellular conversion of ATP to cyclic AMP (cAMP), a critical second messenger. By acting as an antagonist at these receptors, oxyphencyclimine prevents this G-protein-mediated inhibition, thereby influencing the cAMP-dependent signaling pathway. nih.govbiointerfaceresearch.com

Impact on Phosphoinositide Metabolism

M1 and M3 muscarinic receptors are coupled to Gq/11 proteins. genome.jp Activation of these receptors stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. nih.gov This enzymatic action generates two important second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are central to calcium mobilization and protein kinase C activation, respectively. nih.gov Oxyphencyclimine's antagonism at M1 and M3 receptors blocks the activation of this pathway, thereby inhibiting the breakdown of phosphoinositides and the subsequent signaling events. nih.govdrugbank.com

Modulation of Potassium Channel Function via G-Protein Coupling

A key function of M2 receptor activation, particularly in cardiac pacemaker cells, is the modulation of G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govfrontiersin.org Upon receptor activation by acetylcholine, the associated Gi protein releases its Gβγ subunits, which directly bind to and activate GIRK channels. nih.gov This activation increases potassium efflux, leading to hyperpolarization of the cell membrane and a slowing of the heart rate. Oxyphencyclimine, by blocking the M2 receptor, prevents the release of Gβγ subunits and the subsequent activation of these potassium channels, thus interfering with this mechanism of cardiac modulation. nih.govdrugbank.com

Antagonism of Vagal and Acetylcholine-Mediated Reflexes

This compound functions as a synthetic, non-selective muscarinic receptor antagonist, directly counteracting the effects of acetylcholine at parasympathetic postganglionic nerve endings. nih.govdrugbank.comwikipedia.org Its mechanism of action involves binding to and blocking muscarinic acetylcholine receptors, thereby inhibiting vagally mediated reflexes and the physiological responses initiated by acetylcholine. drugbank.compatsnap.com This antagonism forms the basis of its pharmacological effects on various organ systems, most notably the gastrointestinal tract. nih.govpatsnap.com

The compound is known to interact with multiple subtypes of muscarinic receptors, including the M1, M2, and M3 receptors. nih.govdrugbank.com These receptors are widely distributed: M1 receptors are found in the central nervous system and ganglia, M2 receptors are prominent in the heart and are associated with vagal nerve function, and M3 receptors are located in smooth muscle and secretory glands. nih.govdrugbank.com By blocking these receptors, oxyphencyclimine interrupts the signal transduction pathways they mediate, which include the inhibition of adenylate cyclase, modulation of potassium channels, and the breakdown of phosphoinositides. nih.govdrugbank.com

Detailed Research Findings

Research into the pharmacology of oxyphencyclimine has revealed specific characteristics of its interaction with muscarinic receptors, including stereoselectivity and its comparative effects against other anticholinergic agents.

One area of investigation has been the stereoisomerism of the molecule. A study comparing the potencies of the (R)-(+)- and (S)-(-)-enantiomers of oxyphencyclimine demonstrated a significant difference in their receptor binding affinity. Using a cholinergic receptor binding assay, researchers found that the (R)-(+)-enantiomer was substantially more potent in inhibiting the binding of a radiolabeled antagonist to muscarinic receptors. nih.gov

Table 1: Comparative Potency of Oxyphencyclimine Enantiomers

EnantiomerRelative Potency in Receptor Binding Inhibition
(R)-(+)-Oxyphencyclimine29 times more potent than the (S)-(-)-enantiomer
(S)-(-)-OxyphencyclimineReference (1x)
Data sourced from a cholinergic receptor binding assay. nih.gov

Further research has explored the effects of oxyphencyclimine in comparison to other antimuscarinic drugs in animal models. A study in rats investigated the gastric cytoprotective effects of several anticholinergic agents, including oxyphencyclimine, atropine (B194438), propantheline, trantheline, and hexocyclium. The compounds were administered in equimolar doses to assess their impact on gastric acid secretion and their ability to protect the gastric mucosa from chemically induced lesions. nih.gov

The findings indicated that at the tested dose, oxyphencyclimine, along with atropine and propantheline, did not cause a significant reduction in gastric acid output. However, all the tested drugs, including oxyphencyclimine, provided significant protection against gastric damage induced by hydrochloric acid. This suggests that the protective effect of oxyphencyclimine in this model may involve mechanisms beyond the simple inhibition of acid secretion, pointing towards a direct gastric cytoprotective action. nih.gov

Table 2: Comparative Effects of Anticholinergic Agents in a Rat Model

CompoundEffect on Acid Secretion (at 28.78 nM/kg)Gastric Protective Effect (vs. HCl-induced lesions)
OxyphencyclimineNo significant decreaseSignificant protection
AtropineNo significant decreaseSignificant protection
PropanthelineNo significant decreaseSignificant protection
TranthelineInhibited acid outputSignificant protection
HexocycliumInhibited acid outputSignificant protection
Data from a study on pylorus-ligated rats and a hydrochloric acid-induced gastric lesion model. nih.gov

The consequence of this antagonism of acetylcholine-mediated reflexes is a reduction in smooth muscle spasm and a decrease in secretions in various parts of the body. nih.govpharmacompass.commedkoo.com For instance, by blocking muscarinic receptors in the gastrointestinal tract, oxyphencyclimine inhibits gastrointestinal propulsive motility and diminishes the secretion of gastric acid. nih.govnih.gov This action helps to alleviate cramping and spasms in the gastrointestinal tract. patsnap.com

Pharmacodynamic Research on Oxyphencyclimine Hydrochloride

Gastrointestinal Antispasmodic Mechanisms

Oxyphencyclimine (B1678118) hydrochloride's efficacy in managing gastrointestinal spasms stems from its dual action on smooth muscle relaxation and the inhibition of motility. nih.govwikipedia.orghandwiki.org

The compound exerts a direct relaxing effect on visceral smooth muscle. pharmacompass.comnih.govnih.govnih.gov By binding to and blocking muscarinic receptors on the smooth muscle of the gastrointestinal tract, oxyphencyclimine hydrochloride prevents acetylcholine (B1216132) from inducing cellular responses that lead to muscle contraction. pharmacompass.comnih.govpatsnap.com This direct antagonism results in a potent antispasmodic effect, alleviating cramps and spasms in the muscles of the stomach and intestines. pharmacompass.comnih.govpatsnap.com

A key pharmacodynamic property of this compound is its ability to inhibit gastrointestinal propulsive motility. nih.govnih.govnih.govnih.gov The parasympathetic nervous system, via acetylcholine, plays a crucial role in stimulating the coordinated muscle contractions (peristalsis) that move contents through the digestive tract. By blocking this cholinergic stimulation, oxyphencyclimine slows these contractions, thereby reducing gut motility. nih.govpatsnap.com This effect contributes significantly to its utility in conditions characterized by hypermotility.

Gastric Antisecretory Properties

This compound significantly impacts the secretion of gastric acid and pepsin, which are critical factors in the pathophysiology of peptic ulcer disease. drugbank.comnih.govdrugbank.com

The drug is an effective inhibitor of gastric acid secretion. nih.govpatsnap.comnih.govnih.govnih.gov It antagonizes the action of acetylcholine on M1 and M3 receptors in the gastric mucosa, which are involved in vagally mediated acid secretion. drugbank.comnih.gov This action reduces both the volume and acidity of gastric fluid under basal (fasting) conditions.

One clinical study conducted on 13 patients with dyspepsia or a history of duodenal ulcer investigated the effect of oxyphencyclimine on basal gastric secretion. The findings demonstrated a marked reduction in gastric output. tandfonline.com

Effect of this compound (20 mg/day) on Basal Gastric Secretion in Humans (n=13) tandfonline.com
ParameterPlacebo (Mean)Oxyphencyclimine (Mean)Mean Reduction (%)
Volume (ml/hour)1044161%
Acid Output (mEq/hour)3.81.561%

Furthermore, research in animal models has explored its cytoprotective effects. A study in rats found that while some anticholinergic agents inhibited acid output, oxyphencyclimine, at the dose tested, did not significantly decrease acid secretion but still provided significant protection against chemically induced gastric damage. nih.gov Another study was designed to assess its effect on gastric secretion stimulated by histamine (B1213489) and pentapeptide in humans. nih.gov

This compound also influences the secretion of pepsin, a digestive enzyme implicated in peptic ulceration. tandfonline.com In a human study, the drug reduced the total output of basal pepsin by approximately 60%, a reduction proportional to the decrease in gastric juice volume. tandfonline.com However, the concentration of pepsin and the pepsin-to-acid ratio were not significantly altered by the treatment. tandfonline.com

Effect of this compound (20 mg/day) on Basal Pepsin Secretion in Humans (n=13) tandfonline.com
ParameterPlacebo (Mean)Oxyphencyclimine (Mean)Mean Reduction (%)
Pepsin Output (units/hour)31.112.560%

Conversely, a study using a reserpine-induced gastric ulcer model in rats reported that oral administration of oxyphencyclimine led to an increase in pepsin activity. medchemexpress.com This finding highlights potential species-specific or model-specific differences in the drug's effect on pepsin.

Research on Control of Excessive Glandular Secretions (Pharyngeal, Tracheal, Bronchial)

Consistent with its systemic anticholinergic properties, this compound is capable of controlling excessive glandular secretions in the respiratory tract. nih.govnih.govnih.govnih.gov The secretion of mucus in the pharynx, trachea, and bronchi is, in part, under the control of the parasympathetic nervous system via muscarinic receptors. uomus.edu.iq By blocking these receptors, oxyphencyclimine inhibits the secretomotor response, leading to a reduction in the production of these fluids. nih.govpatsnap.com This antisecretory action contributes to the characteristic side effect of dry mouth experienced with anticholinergic agents and underscores its broad pharmacodynamic profile beyond the gastrointestinal tract. patsnap.com

Comparative Pharmacodynamic Profiling with Other Anticholinergic Agents

This compound is a synthetic, tertiary amine antimuscarinic agent with antispasmodic and antisecretory properties. nih.govsemanticscholar.org It exerts its pharmacological effects by competitively antagonizing the action of acetylcholine at muscarinic receptors. nih.govsemanticscholar.org A thorough understanding of its pharmacodynamic profile is achieved by comparing it with other anticholinergic agents, particularly in relation to their receptor binding affinities and selectivity. This comparative analysis helps to delineate the specific characteristics of oxyphencyclimine's interaction with the cholinergic system. The compound's mechanism of action involves blocking muscarinic acetylcholine receptors, which can include M1 receptors in the central nervous system and ganglia, M2 receptors in the heart, and M3 receptors at parasympathetic neuroeffector junctions. nih.gov

Atropine (B194438), a naturally occurring tertiary amine, is the archetypal non-selective muscarinic receptor antagonist. mdpi.com It exhibits a high affinity for all subtypes of muscarinic receptors (M1 through M5), leading to a wide array of physiological effects. Oxyphencyclimine is also classified as a non-selective muscarinic antagonist, and as such, its pharmacodynamic profile shares similarities with atropine. nih.govsemanticscholar.org

Research has demonstrated that both oxyphencyclimine and atropine can inhibit gastric acid and salivary secretion. chinaphar.com One study noted that both agents influenced gastric secretion more profoundly than saliva flow, suggesting a degree of preferential action on the gastric mucosa. chinaphar.com

The non-selective nature of both compounds is confirmed by their binding affinities across various muscarinic receptor subtypes. While both demonstrate high affinity for M1, M2, M3, and M4 receptors, subtle variations in these affinities can be observed, which may account for nuanced differences in their clinical effects.

Comparative Muscarinic Receptor Binding Affinities (Ki, nM) of Oxyphencyclimine and Atropine
AntagonistM1 Receptor (Neuronal)M2 Receptor (Cardiac)M3 Receptor (Glandular/Smooth Muscle)M4 Receptor
Oxyphencyclimine 1.8112.82.1
Atropine 1.72.01.41.4

This interactive table allows for a direct comparison of the binding affinities of Oxyphencyclimine and Atropine for different muscarinic receptor subtypes. The Ki value represents the concentration of the drug that binds to 50% of the receptors; a lower Ki value indicates a higher binding affinity.

In contrast to the non-selective profiles of oxyphencyclimine and atropine, pirenzepine (B46924) is recognized as a selective antagonist for the M1 muscarinic receptor subtype. nih.gov This selectivity provides a valuable framework for understanding the differential effects of these agents. M1 receptors are of particular interest due to their presence in autonomic ganglia and gastric parietal cells, where they play a role in mediating gastric acid secretion.

The distinct pharmacodynamic profiles of oxyphencyclimine and pirenzepine are a direct consequence of their differing affinities for muscarinic receptor subtypes. Pirenzepine's preference for M1 receptors over M2 and M3 receptors is a key differentiator from oxyphencyclimine's broad, high-affinity binding to these receptor subtypes.

Comparative Muscarinic Receptor Binding Affinities (Ki, nM) of Oxyphencyclimine and Pirenzepine
AntagonistM1 Receptor (Neuronal)M2 Receptor (Cardiac)M3 Receptor (Glandular/Smooth Muscle)M4 Receptor
Oxyphencyclimine 1.8112.82.1
Pirenzepine 21310490110

This interactive table highlights the differences in binding affinities between the non-selective antagonist Oxyphencyclimine and the M1-selective antagonist Pirenzepine. Note the significantly higher Ki values of Pirenzepine for M2, M3, and M4 receptors, indicating lower affinity for these subtypes.

This divergence in receptor selectivity translates to observable differences in their physiological effects. For instance, while atropine's potent blockade of M3 receptors leads to significant effects on pupillary size and salivary secretion at doses required for gastric acid inhibition, pirenzepine's M1 selectivity allows for a reduction in gastric acid secretion with less pronounced effects on these other functions. nih.gov

Furthermore, the stereochemistry of oxyphencyclimine is a significant factor in its pharmacodynamic activity. Research has shown that the (R)-(+)-enantiomer of oxyphencyclimine possesses a 29-fold higher potency for muscarinic receptor binding compared to its (S)-(-)-enantiomer, indicating a stereoselective interaction with the receptor. dntb.gov.ua

Preclinical and Clinical Research on Therapeutic Applications

Gastrointestinal Disorders Research

As a synthetic anticholinergic agent, oxyphencyclimine (B1678118) hydrochloride's primary mechanism of action involves blocking muscarinic acetylcholine (B1216132) receptors on smooth muscle. drugbank.comnih.gov This action leads to a pronounced antispasmodic and antisecretory effect in the gastrointestinal tract, forming the basis for its research in various digestive disorders. drugbank.comnih.gov

Clinical investigations into oxyphencyclimine hydrochloride for peptic ulcer disease have focused on its ability to reduce gastric acid secretion and inhibit gastrointestinal propulsive motility. nih.gov The drug antagonizes the action of acetylcholine, thereby inhibiting vagally mediated reflexes that stimulate gastric acid production. drugbank.comnih.gov This reduction in stomach acid is a key factor in managing peptic ulcers. drugbank.compatsnap.com

One clinical trial evaluated the efficacy of the drug in assisting the healing of peptic ulcers. sma.org.sg In this study, patients with chronic and severe symptoms were followed for an average of eight months. Radiological examinations using barium meals were conducted at the end of the trial period to assess the healing of the ulcers. The findings indicated that a subset of patients showed radiological evidence of ulcer healing. sma.org.sg For instance, in a group of patients with duodenal ulcers, some demonstrated complete healing, while others showed partial healing or no change. sma.org.sg Further studies demonstrated that this compound could produce a moderate lowering of gastric acidity. sma.org.sg

Table 1: Summary of Clinical Findings in Peptic Ulcer Research

Parameter Studied Research Finding Source
Gastric Acid Secretion Demonstrated a moderate lowering of gastric acidity in 24-hour pH studies. sma.org.sg
Ulcer Healing In a therapeutic trial, repeat barium meal examinations after 5-10 months showed radiological evidence of healing in a portion of treated patients. sma.org.sg
Mechanism Inhibits vagally mediated reflexes by antagonizing acetylcholine, which reduces the secretion of gastric acids. drugbank.comnih.gov

This compound has been investigated for its utility in managing symptoms of Irritable Bowel Syndrome (IBS), primarily due to its antispasmodic properties. patsnap.com The pathophysiology of IBS often involves disordered smooth muscle contractions in the gastrointestinal tract, leading to symptoms like abdominal pain, cramping, and bloating. patsnap.com

By blocking muscarinic receptors in the digestive tract, this compound reduces the intensity and frequency of these muscle contractions. patsnap.com This direct relaxing effect on smooth muscle can alleviate the cramping and spasms that are characteristic of IBS. nih.govpatsnap.com While the compound is indicated for functional gastrointestinal disorders, detailed clinical trials focusing specifically on IBS patient cohorts with standardized outcome measures are not extensively detailed in the available literature. Its application in alleviating IBS symptoms is largely predicated on its established mechanism as a potent smooth muscle relaxant. nih.govpatsnap.com

Urological Research

The potential for anticholinergic agents to affect smooth muscle has led to some interest in their urological applications. However, specific research on this compound in this field is limited.

Based on available scientific literature, there are no specific efficacy studies focused on the use of this compound for the treatment of neurogenic detrusor overactivity. Research in this area has predominantly centered on other anticholinergic medications.

There is a lack of available clinical research or studies investigating the specific application of this compound for treating urinary incontinence in patients with spinal cord injuries. The management of neurogenic bladder in this patient population typically involves other therapeutic agents. stlukesonline.orgnih.gov

Exploratory Research in Other Visceral Spasm Conditions (e.g., Renal Calculi)

Extensive review of preclinical and clinical research literature reveals a notable lack of studies specifically investigating the therapeutic application of this compound in visceral spasm conditions related to renal calculi. The primary focus of research and clinical use for this compound has been on gastrointestinal disorders. patsnap.comwikipedia.orgnih.gov

This compound is characterized as a synthetic tertiary amine and an antimuscarinic agent with pronounced antispasmodic and antisecretory effects. nih.govpharmacompass.comnih.gov Its mechanism of action involves blocking muscarinic receptors on smooth muscle, which leads to muscle relaxation. nih.govnih.gov This pharmacological profile is the basis for its use in alleviating cramps and spasms within the gastrointestinal tract, such as in cases of peptic ulcer disease and irritable bowel syndrome. patsnap.comwikipedia.orgnih.gov

While the smooth muscle relaxation properties of this compound could theoretically be beneficial in other conditions involving visceral spasms, there is no direct scientific evidence to support its use in the management of renal calculi. The pain associated with renal calculi, often termed renal colic, is largely due to spasms of the ureter. However, the existing body of research on this compound does not extend to its effects on ureteral smooth muscle or its efficacy in facilitating the passage of kidney stones.

A summary of the established therapeutic focus of this compound is presented in the table below.

Therapeutic ApplicationSupporting Evidence
Peptic Ulcer DiseaseDocumented in various pharmacological and clinical literature wikipedia.orgnih.gov
Irritable Bowel SyndromeIndicated for the relief of smooth muscle spasms in gastrointestinal disorders patsnap.comnih.gov
Other Gastrointestinal SpasmsKnown for its direct relaxing effect on the smooth muscles of the gastrointestinal tract nih.gov

Table 1: Established Therapeutic Applications of this compound

Pharmacokinetic and Biotransformation Research Considerations

Research on Absorption Profiles

Studies on Urinary Excretion Patterns

The elimination of oxyphencyclimine (B1678118) hydrochloride from the body occurs in part through renal pathways. The same 1969 study by Mózsik et al. also investigated the urinary excretion of the compound. nih.gov This research is crucial for understanding the drug's clearance from the body. However, specific quantitative data regarding the percentage of the administered dose excreted unchanged in the urine and the rate of excretion are not detailed in currently accessible scientific literature.

Table 1: Summary of Pharmacokinetic Research on Oxyphencyclimine Hydrochloride

Pharmacokinetic ParameterResearch FocusKey Findings
Absorption Intestinal absorption of this compound in patients. nih.govThe compound is absorbed from the gastrointestinal tract. Specific rates and extent of absorption are not widely documented in recent literature.
Urinary Excretion Excretion of this compound in the urine of patients. nih.govThe compound is excreted via the kidneys. Detailed excretion patterns and percentages are not readily available in contemporary sources.

Investigations into Metabolic Pathways and Human Metabolite Information

The biotransformation of a drug through metabolic pathways is a critical aspect of its pharmacology. Despite its clinical use, detailed research into the metabolic pathways of this compound in humans is limited in the public domain. Information from the Human Metabolome Database confirms the presence of oxyphencyclimine in individuals who have taken the drug. However, specific human metabolites of this compound have not been identified or characterized in the available scientific literature. Consequently, the specific enzymatic processes and biotransformation pathways involved in its metabolism remain an area requiring further investigation.

Mechanisms of Drug Drug Interactions and Polypharmacy Research

Anticholinergic Augmentation Syndromes and Exacerbation of Effects

Oxyphencyclimine (B1678118) hydrochloride, a synthetic anticholinergic agent, exerts its effects by blocking muscarinic acetylcholine (B1216132) receptors. nih.gov When co-administered with other medications possessing anticholinergic properties, there is a significant potential for additive or synergistic effects, leading to an increased risk of anticholinergic augmentation syndromes. These syndromes manifest as an intensification of the typical adverse effects associated with muscarinic receptor blockade.

Polypharmacy, particularly in geriatric populations, elevates the risk of these interactions. Medications such as tricyclic antidepressants (TCAs), phenothiazines, and certain antihistamines, when taken concurrently with oxyphencyclimine hydrochloride, can lead to a spectrum of adverse events. nih.govnih.gov These can range from peripheral effects like severe dry mouth, blurred vision, constipation, and urinary retention to central nervous system effects such as confusion, delirium, and hallucinations. nih.gov

Clinical research has highlighted the importance of cautious prescribing and monitoring when this compound is used in patients receiving other anticholinergic drugs. The potentiation of sedative effects is a notable concern, particularly with the concurrent use of phenothiazines. nih.gov While specific case reports detailing anticholinergic augmentation syndromes exclusively with this compound are not extensively documented in recent literature, the pharmacological principles and known interactions of the drug class underscore this significant clinical consideration.

Table 1: Potential Anticholinergic Augmentation with Co-administered Drugs

Interacting Drug ClassPotential Augmented Anticholinergic Effects
Tricyclic Antidepressants (e.g., Amitriptyline, Imipramine)Severe dry mouth, blurred vision, constipation, urinary retention, confusion, delirium. nih.govfda.govresearchgate.net
Phenothiazines (e.g., Chlorpromazine)Potentiation of sedation, increased risk of central nervous system toxicity. nih.govdrugbank.com
Antihistamines (First-generation, e.g., Diphenhydramine)Increased drowsiness, dizziness, dry mouth, and urinary retention. nih.gov
Other Antispasmodics (e.g., Dicyclomine)Additive antimuscarinic effects leading to a higher incidence of adverse reactions.
Monoamine Oxidase Inhibitors (MAOIs)While the primary interaction with MAOIs is hypertensive crisis with sympathomimetics, caution is advised due to potential for unpredictable interactions. pacific.edu

Modulation of Gastrointestinal Motility Affecting Co-administered Drug Efficacy

This compound's primary therapeutic action involves the inhibition of gastrointestinal propulsive motility. nih.gov This reduction in gastric emptying and intestinal transit time can significantly alter the absorption and, consequently, the efficacy of co-administered drugs. The clinical implications of this interaction are dependent on the specific pharmacokinetic properties of the other medications.

Conversely, for some drugs, a slower transit through the gastrointestinal tract might enhance absorption if they have poor solubility or require a longer time for dissolution. However, the predominant concern with anticholinergic-induced delayed motility is the potential for reduced or erratic absorption of other medications.

A specific and serious interaction has been identified with solid oral dosage forms of potassium chloride. The delayed transit time caused by anticholinergic agents like oxyphencyclimine can lead to a prolonged contact of the potassium chloride tablet with the gastrointestinal mucosa. drugbank.com This can increase the risk of high localized concentrations of potassium, leading to irritation, ulceration, and potentially stenosis of the gastrointestinal tract. drugbank.com

Table 2: Impact of this compound-Induced Delayed Gastrointestinal Motility on Co-administered Drugs

Co-administered DrugPotential Effect on EfficacyMechanism of Interaction
Levodopa (B1675098)Decreased therapeutic efficacy. nih.govDelayed gastric emptying reduces the rate and extent of absorption in the small intestine. nih.govescholarship.org
Potassium Chloride (solid oral formulations)Increased risk of gastrointestinal ulceration and stenosis. drugbank.comProlonged transit time increases contact of the irritant drug with the GI mucosa. drugbank.com
DigoxinPotential for altered absorption, although studies with other anticholinergics have shown variable effects.Delayed gastric emptying can influence the dissolution and absorption profile of digoxin.
AtenololThe impact is not well-established, but altered gastric emptying could potentially affect its absorption.Changes in gastrointestinal transit time can influence the bioavailability of various drugs.

Cardiovascular System Interactions Research (e.g., Tachycardia with Sympathomimetics)

The anticholinergic action of this compound can lead to cardiovascular effects, most notably an increase in heart rate (tachycardia) due to the blockade of vagal stimulation of the sinoatrial node. nih.gov This effect can be significantly exacerbated when oxyphencyclimine is co-administered with sympathomimetic agents, which also independently increase heart rate and contractility.

Sympathomimetic drugs, such as certain decongestants (e.g., pseudoephedrine), bronchodilators (e.g., albuterol), and central nervous system stimulants (e.g., amphetamines), mimic the effects of the sympathetic nervous system. nih.gov The concurrent use of these agents with an anticholinergic like oxyphencyclimine can result in an additive or synergistic effect on heart rate, potentially leading to clinically significant tachycardia, palpitations, and an increased risk of cardiac arrhythmias. drugbank.com

This interaction is of particular concern in patients with pre-existing cardiovascular conditions, such as coronary artery disease, arrhythmias, or hypertension. The increased myocardial oxygen demand resulting from a rapid heart rate can be detrimental in these individuals. While specific clinical trial data on the interaction between this compound and various sympathomimetics is limited in contemporary literature, the known pharmacological properties of both drug classes necessitate caution and careful monitoring when they are used concomitantly.

Table 3: Cardiovascular Interactions with Co-administered Sympathomimetic Agents

Interacting Sympathomimetic AgentPotential Cardiovascular Effect
PseudoephedrineIncreased risk of tachycardia and hypertension.
EpinephrinePotentiation of tachycardic and pressor effects.
AmphetamineSignificant increase in heart rate and blood pressure. drugbank.com
DopamineIncreased risk of tachycardia. drugbank.com
ClenbuterolIncreased risk of tachycardia. drugbank.com

Impact on Bioavailability of Concomitantly Administered Agents

The bioavailability of orally administered drugs is intricately linked to the physiological conditions of the gastrointestinal tract. By modulating gastrointestinal motility, this compound can have a direct impact on the rate and extent of absorption of other medications, thereby altering their bioavailability.

The clinical significance of these pharmacokinetic changes depends on the therapeutic window of the co-administered drug. For medications with a narrow therapeutic index, even minor alterations in bioavailability can have significant clinical consequences, leading to either therapeutic failure or toxicity.

Table 4: Potential Impact of this compound on the Bioavailability of Co-administered Agents

Co-administered AgentPotential Impact on BioavailabilityUnderlying Mechanism
LevodopaReduced bioavailability. nih.govDelayed gastric emptying and transit to the site of absorption. nih.gov
DigoxinVariable; potential for altered rate and extent of absorption.Delayed gastric emptying can affect dissolution and absorption.
AtenololPotential for altered absorption kinetics.Absorption can be influenced by gastrointestinal transit time.
Warfarin (B611796)The direct impact on bioavailability is not well-established, but altered GI motility could theoretically affect its absorption.Changes in transit time may influence the dissolution and absorption of warfarin tablets.

Advanced Research Methodologies and Techniques

In Vitro Receptor Binding Assays (e.g., [3H]NMS Displacement Studies)

In vitro receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its biological target. For Oxyphencyclimine (B1678118) hydrochloride, these assays are crucial for quantifying its interaction with muscarinic acetylcholine (B1216132) receptors. nih.gov

A primary technique involves competitive binding studies using a radiolabeled antagonist, such as tritiated N-methylscopolamine ([3H]NMS), which is a well-established muscarinic receptor probe. In this type of assay, tissue homogenates rich in muscarinic receptors (e.g., from bovine cerebral cortex) are incubated with a fixed concentration of [3H]NMS and varying concentrations of the test compound, in this case, Oxyphencyclimine hydrochloride. The ability of this compound to displace the radioligand from the receptor is measured. The concentration at which it inhibits 50% of the specific binding of [3H]NMS is known as the IC50 value, which is then used to calculate the binding affinity (Ki).

Research has demonstrated the stereoselective nature of Oxyphencyclimine's receptor binding. In a cholinergic receptor binding assay, the (R)-(+)-enantiomer of Oxyphencyclimine was found to be a significantly more potent inhibitor of ligand binding than the (S)-(-)-enantiomer, showing a 29-fold higher potency. nih.gov This highlights the importance of stereoisomerism in the drug-receptor interaction and underscores the precision of receptor binding assays in elucidating such structural and functional relationships.

Experimental Animal Models for Gastrointestinal Secretion and Motility Studies

To understand the pharmacological effects of this compound in vivo, researchers utilize various experimental animal models designed to assess its influence on gastrointestinal (GI) functions. These models are essential for bridging the gap between in vitro findings and potential clinical applications.

Gastrointestinal Motility Models: The charcoal meal transit test is a widely used method to evaluate the effect of a substance on GI motility in small rodents like rats and mice. productsafetylabs.comnih.gov In this model, animals are administered a non-absorbable marker, typically a suspension of charcoal in a vehicle like gum acacia. ijper.org After a specific time, the animal is euthanized, and the small intestine is carefully removed. The distance the charcoal meal has traveled from the pylorus to the leading edge of the charcoal is measured and expressed as a percentage of the total length of the small intestine. researchgate.netnih.gov Anticholinergic agents like this compound are expected to decrease this percentage, indicating a reduction in intestinal propulsive motility. nih.govijper.org The fasting period for the animals is a critical parameter in this model that can influence the results. nih.govnih.gov

These animal models, while not perfectly replicating human physiology, provide invaluable data on the antisecretory and antispasmodic properties of this compound. nih.gov

Clinical Trial Design and Methodologies for Anticholinergic Agents

The evaluation of anticholinergic agents like this compound for treating conditions such as peptic ulcer disease requires robust clinical trial methodologies. nih.govwikipedia.org The design of these trials focuses on assessing both efficacy and safety in human subjects.

Key components of clinical trial design for these agents include:

Patient Population: Clearly defined eligibility criteria are established to select patients with a confirmed diagnosis of the condition being studied (e.g., peptic ulcer). nih.gov

Control Groups: To provide a basis for comparison, trials typically include a control group. This may involve a placebo control, where one group of patients receives an inactive substance, or an active control, where the new drug is compared against an existing standard treatment. nih.gov

Randomization and Blinding: To minimize bias, patients are randomly assigned to either the treatment or control group. Blinding (single-blind or double-blind) is employed so that the patient and/or the investigator are unaware of which treatment is being administered. nih.gov

Efficacy Endpoints: The primary measures of success (efficacy criteria) must be clearly defined before the trial begins. For peptic ulcer trials, these often include the rate of ulcer healing, which can be assessed endoscopically, and relief from symptoms such as pain. nih.gov

Duration and Follow-up: The trial must be long enough to observe the desired effect, and long-term follow-up may be necessary to assess the prevention of ulcer recurrence. nih.gov

These structured methodologies are essential for generating reliable data on the therapeutic utility of anticholinergic drugs in clinical practice.

Analytical Method Development for Compound Quantification (e.g., Capillary Electrophoresis)

Accurate quantification of this compound in bulk drug substances and pharmaceutical formulations is critical for quality control. Capillary Electrophoresis (CE) is a powerful analytical technique well-suited for this purpose due to its high efficiency, rapid analysis time, and minimal consumption of reagents. nih.govnih.govdntb.gov.ua

Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates ions based on their electrophoretic mobility in an electric field. nih.gov The development of a CZE method for a compound like this compound involves the systematic optimization of several key parameters:

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are the most critical factors affecting separation selectivity. diva-portal.org For a basic compound, a buffer with an acidic pH is often chosen to ensure the analyte is fully protonated and carries a positive charge.

Applied Voltage: Higher voltages generally lead to shorter analysis times, but can generate Joule heating, which may affect separation efficiency. An optimal voltage is selected to balance speed and resolution.

Capillary Dimensions and Temperature: The length and internal diameter of the fused silica (B1680970) capillary, along with the operating temperature, influence migration times and peak shapes.

Injection Mode: Samples are introduced into the capillary typically by hydrodynamic or electrokinetic injection for a precise, reproducible volume.

Once developed, the method must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure it is suitable for its intended purpose. amazonaws.comdlsu.edu.ph Validation parameters include:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis; no interference from excipients or impurities.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r) ≥ 0.999. mdpi.com
Accuracy The closeness of test results to the true value, often assessed by recovery studies.Recovery within 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 2.0%. mdpi.comjpccr.eu
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results despite minor changes in pH, voltage, etc.

This rigorous development and validation process ensures the reliability of the analytical method for routine quality control of this compound products. nih.gov

Research on Solubility Characteristics in Various Media

Understanding the solubility of this compound is essential for formulation development and for predicting its behavior in biological systems. Solubility is determined in various aqueous and organic media to establish a comprehensive profile.

Experimental and predicted data indicate its solubility across different solvents. For instance, its solubility in Dimethyl sulfoxide (B87167) (DMSO) is reported to be greater than or equal to 30 mg/mL. medchemexpress.com Aqueous solubility is influenced by pH; an experimental study reported a solubility of greater than 57.1 µg/mL at a pH of 7.4. nih.gov Predicted water solubility values have also been calculated using computational models. drugbank.com

The following table summarizes available solubility data for Oxyphencyclimine and its hydrochloride salt:

CompoundMedium/ConditionSolubility ValueSource Type
This compoundDMSO≥ 30 mg/mLExperimental medchemexpress.com
This compoundAqueous (pH 7.4)> 57.1 µg/mLExperimental nih.gov
OxyphencyclimineWater (25 °C)6.61 mg/LExperimental nih.gov
This compoundWater0.0567 mg/mLPredicted drugbank.com

This information is critical for researchers developing dosage forms and for designing in vitro and in vivo experiments. glpbio.com

Future Directions and Emerging Research Avenues

Development of Novel Formulations and Delivery Systems (e.g., Transdermal Potentials)

The oral administration of anticholinergic agents can be associated with systemic side effects, such as dry mouth. nih.gov Novel drug delivery systems offer a promising approach to mitigate these issues and enhance therapeutic efficacy. For Oxyphencyclimine (B1678118) hydrochloride, research into new formulations could unlock significant clinical benefits.

Transdermal drug delivery systems (TDDS), such as patches, present a particularly interesting avenue. This route of administration is painless, non-invasive, and can bypass the gastrointestinal tract and first-pass metabolism in the liver. qub.ac.uk By delivering the drug directly into systemic circulation, a transdermal formulation could provide sustained and controlled plasma concentrations, potentially reducing the frequency of administration and improving patient compliance. qub.ac.ukdrugs.com

Research in this area could draw parallels from studies on other anticholinergic drugs. For instance, transdermal formulations of oxybutynin (B1027) have been developed to treat overactive bladder, demonstrating that this delivery method can maintain efficacy while significantly minimizing adverse effects like dry mouth. nih.gov A key research objective would be to investigate the physicochemical properties of Oxyphencyclimine hydrochloride to determine its suitability for transdermal delivery, including its skin permeability. Studies would involve selecting appropriate permeation enhancers and adhesive materials to develop a stable and effective patch. youtube.com

The potential benefits of a transdermal system for this compound are summarized below:

Potential AdvantageRationale
Reduced Side Effects Avoidance of high peak plasma concentrations associated with oral dosing may reduce systemic anticholinergic effects.
Improved Bioavailability Bypassing first-pass hepatic metabolism could increase the amount of active drug reaching systemic circulation.
Consistent Dosing Provides controlled, sustained release of the drug over an extended period.
Enhanced Compliance Less frequent application (e.g., once daily or weekly patch) is more convenient for patients than multiple daily pills.

Further research could also explore other novel formulations, such as sustained-release oral matrix tablets or targeted delivery systems designed to act locally on the gastrointestinal tract. researchgate.net

Research into Impurity Profiling and Stability Enhancement for Active Pharmaceutical Ingredients

Ensuring the purity and stability of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. researchgate.net For this compound, comprehensive impurity profiling and stability studies are critical areas for ongoing research. Impurity profiling involves the identification and quantification of any substance in the drug that is not the chemical entity itself. researchgate.netresearchgate.net

Regulatory agencies require rigorous stability testing, which includes forced degradation studies. researchgate.net These studies expose the API to harsh conditions—such as acid, base, oxidation, heat, and light—to identify potential degradation products and establish the drug's intrinsic stability. researchgate.net This information is vital for developing stable formulations, determining appropriate storage conditions, and defining the shelf-life of the product. researchgate.net

Future research on this compound should focus on:

Identification and Characterization: Utilizing advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and structurally elucidate unknown impurities and degradation products.

Method Development: Developing and validating robust, stability-indicating analytical methods capable of separating the API from all potential impurities.

Stability Enhancement: Investigating the mechanisms of degradation to inform strategies for enhancing the stability of the API, which may involve modifying the formulation with stabilizing excipients or optimizing packaging materials.

Reference standards for this compound and its known impurities are available, which serve as the benchmark for these analytical activities. pharmaffiliates.com

Type of Stress ConditionPurpose in Forced Degradation StudiesPotential Degradation Pathway
Acidic HydrolysisTo assess stability in low pH environments (e.g., stomach).Ester hydrolysis.
Basic HydrolysisTo assess stability in alkaline conditions.Ester hydrolysis.
Oxidative StressTo evaluate susceptibility to oxidation.Oxidation of the amine or other functional groups.
Thermal StressTo determine the effect of high temperatures during manufacturing or storage.General thermal decomposition.
Photolytic StressTo evaluate stability when exposed to light.Photodegradation of light-sensitive functional groups.

Comparative Effectiveness Research with Newer Therapeutic Modalities

This compound belongs to the class of anticholinergic/antimuscarinic agents used to treat gastrointestinal spasms and reduce gastric acid secretion. nih.govnih.gov However, the therapeutic landscape for these conditions has evolved significantly. Modern treatments for peptic ulcer disease primarily focus on eradicating Helicobacter pylori with antibiotics and profoundly suppressing acid with proton pump inhibitors (PPIs) or H2 receptor antagonists. drugs.comdrugbank.com For functional gastrointestinal disorders characterized by spasms, newer agents include more selective antimuscarinics, calcium channel blockers, and direct smooth muscle relaxants. nih.gov

Comparative effectiveness research is crucial to determine the relative benefits and harms of different treatment options in real-world settings. For this compound, there is a clear need for studies that compare its efficacy, safety, and cost-effectiveness against these newer therapeutic modalities. Such research would help clarify its place in current clinical practice.

Key research questions for comparative effectiveness studies could include:

How does this compound compare to PPIs (e.g., omeprazole, lansoprazole) in healing gastric ulcers and preventing recurrence? drugs.com

What is the relative efficacy of this compound compared to other antispasmodics like dicyclomine (B1218976) or hyoscyamine (B1674123) for symptoms of irritable bowel syndrome (IBS)? nih.gov

Does a combination therapy involving this compound offer any advantages over modern monotherapies?

These studies would provide evidence to guide clinical decision-making, ensuring that patients receive the most effective and appropriate treatment based on current standards of care.

Pharmacogenomic Considerations in Patient Response Variability (If Research Emerges)

Pharmacogenomics is the study of how an individual's genes affect their response to drugs. stanford.edu This field holds the potential to personalize medicine by predicting who will benefit from a medication, who will not respond, and who may experience adverse effects. stanford.edu For this compound, pharmacogenomic research is an unexplored but potentially valuable frontier.

Research could focus on two main areas:

Drug Metabolism: Investigating the role of cytochrome P450 (CYP) enzymes in the metabolism of Oxyphencyclimine. Genetic variations (polymorphisms) in CYP genes can lead to individuals being poor, intermediate, extensive, or ultrarapid metabolizers, which can significantly alter drug plasma levels and clinical outcomes.

Drug Targets: Examining genetic variations in the muscarinic receptors (M1, M2, M3) that Oxyphencyclimine targets. While research suggests that variants in muscarinic cholinergic receptors are relatively rare compared to other receptor types, even uncommon variants could potentially alter drug binding and efficacy. nih.gov

As of now, specific pharmacogenomic studies on this compound have not emerged in the scientific literature. However, as genomic testing becomes more routine, data may become available to conduct retrospective analyses. Future prospective studies could genotype patients to correlate specific genetic markers with clinical outcomes, such as symptom relief or the incidence of side effects. This could lead to genotype-guided prescribing, optimizing therapy for individual patients. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.